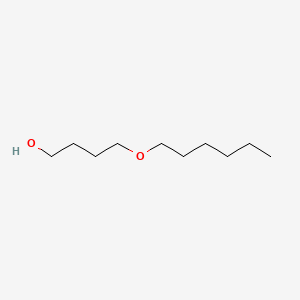![molecular formula C18H20ClNO B14177379 (2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920802-33-1](/img/structure/B14177379.png)
(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry. The presence of both a chlorophenyl group and a phenylethyl group in its structure suggests it may interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and ®-1-phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-chlorobenzaldehyde with ®-1-phenylethylamine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent, such as ethylene oxide, to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: May be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Therapeutic Agents: Could be explored for its therapeutic effects in treating diseases.
Industry
Material Science: Possible use in the development of new materials with specific properties.
Chemical Manufacturing: Utilized as a building block in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and phenylethyl groups suggests it may have a high binding affinity to hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]pyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
Morpholine Ring: The presence of the morpholine ring may confer different chemical reactivity and biological activity compared to piperidine or pyrrolidine analogs.
Chiral Centers: The specific stereochemistry of the compound may result in unique interactions with biological targets.
Propiedades
Número CAS |
920802-33-1 |
|---|---|
Fórmula molecular |
C18H20ClNO |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20ClNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1 |
Clave InChI |
MUSUCRDVNBEKRT-KDOFPFPSSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


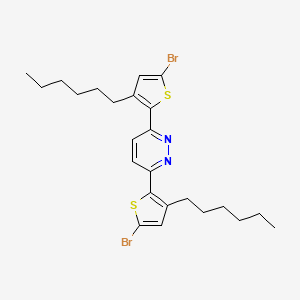
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
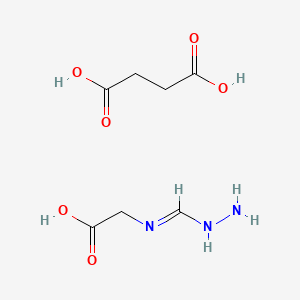
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)
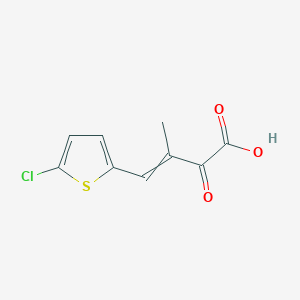
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
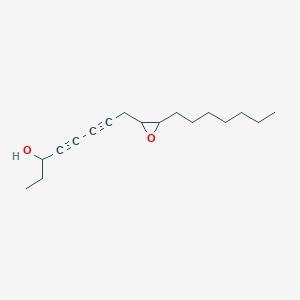
![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)
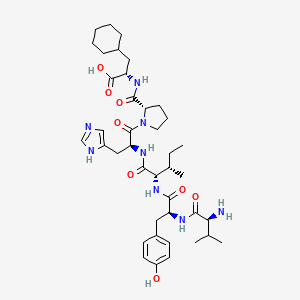
![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)
